molecular formula C19H19N5O3 B2882429 1-methyl-3-{3-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]azetidine-1-carbonyl}-1,2-dihydropyridin-2-one CAS No. 1904128-48-8

1-methyl-3-{3-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]azetidine-1-carbonyl}-1,2-dihydropyridin-2-one

Cat. No.: B2882429
CAS No.: 1904128-48-8
M. Wt: 365.393
InChI Key: FLGOEQFOMDOPAQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-methyl-3-{3-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]azetidine-1-carbonyl}-1,2-dihydropyridin-2-one is a chemical compound with the CAS Number 1904128-48-8 and a molecular formula of C19H19N5O3 . It has a molecular weight of approximately 365.39 g/mol and a topological polar surface area of 80.6 Ų . The compound features a complex structure that incorporates a 1,2-dihydropyridin-2-one scaffold linked to an azetidine ring via a carbonyl group, with the azetidine further functionalized with a 4-(phenoxymethyl)-1H-1,2,3-triazole moiety . This specific architecture, particularly the presence of the 1,2,3-triazole ring, is often employed in medicinal chemistry and chemical biology using click chemistry, suggesting its potential value as a building block for the synthesis of more complex molecules or as a core structure in the development of pharmacological probes . Researchers may explore its application in areas such as enzyme inhibition or receptor modulation, given the drug-like properties inferred from its structure. The compound is intended for research and development purposes in a controlled laboratory environment only. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-methyl-3-[3-[4-(phenoxymethyl)triazol-1-yl]azetidine-1-carbonyl]pyridin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5O3/c1-22-9-5-8-17(18(22)25)19(26)23-11-15(12-23)24-10-14(20-21-24)13-27-16-6-3-2-4-7-16/h2-10,15H,11-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLGOEQFOMDOPAQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)N2CC(C2)N3C=C(N=N3)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-3-{3-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]azetidine-1-carbonyl}-1,2-dihydropyridin-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of advanced techniques such as continuous flow chemistry, which allows for better control over reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

1-methyl-3-{3-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]azetidine-1-carbonyl}-1,2-dihydropyridin-2-one can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Copper catalysts for click reactions

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional functional groups, while reduction may result in simpler, reduced forms of the compound .

Mechanism of Action

The mechanism of action of 1-methyl-3-{3-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]azetidine-1-carbonyl}-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with various enzymes and receptors, modulating their activity . The azetidine ring may also contribute to the compound’s biological activity by interacting with different molecular targets .

Comparison with Similar Compounds

Compound 1 : 1-((1-(1-(2,3-Dihydrobenzo[b][1,4]dioxine-2-carbonyl)Azetidin-3-yl)-1H-1,2,3-Triazol-4-yl)Methyl)Pyrrolidin-2-One (CAS: 2034250-58-1)

  • Key Differences: Replaces the phenoxymethyl group on the triazole with a dihydrodioxine-carbonyl-substituted azetidine. Pyrrolidin-2-one replaces the 1,2-dihydropyridin-2-one core.

Compound 2 : 6-(1H-1,2,4-Triazol-1-yl)-2-({1-[5-(Trifluoromethyl)Pyridin-2-yl]Piperidin-4-yl}Methyl)-2,3-Dihydropyridazin-3-One (CAS: 2176201-09-3)

  • Key Differences: Substitutes the 1,2,3-triazole with a 1,2,4-triazole. Dihydropyridazinone core replaces dihydropyridin-2-one. Incorporates a trifluoromethylpyridine group, likely enhancing metabolic stability.
  • Implications: The 1,2,4-triazole and pyridazinone system may confer distinct hydrogen-bonding and electronic properties compared to the target compound .

Functional Analogues in Medicinal Chemistry

Triazofenamide (1-(3-Methylphenyl)-5-Phenyl-1H-1,2,4-Triazole-3-Carboxamide)

  • Key Similarities :
    • Contains a triazole-carboxamide scaffold.
    • Demonstrates pesticidal activity, suggesting triazoles as versatile pharmacophores.
  • Key Differences: Lacks the azetidine-dihydropyridinone framework, limiting conformational flexibility.
  • Relevance : Highlights the role of triazole substitution patterns in bioactivity .

α-Glycosidase Inhibitors (e.g., 2-Phenyl-2H-1,2,3-Triazol-4-Carbaldehyde)

  • Key Similarities :
    • "V"-shaped geometry due to aryl-triazole interactions, as observed in the target compound’s triazole-azetidine moiety.
    • Exhibits C–H···π and π–π stacking, critical for enzyme inhibition .
  • Key Differences :
    • Simpler structure without fused heterocycles, reducing synthetic complexity.

Data Table: Structural and Physicochemical Comparison

Property Target Compound Compound 1 Compound 2
Core Structure 1,2-Dihydropyridin-2-one Pyrrolidin-2-one Dihydropyridazin-3-one
Triazole Type 1H-1,2,3-Triazole 1H-1,2,3-Triazole 1H-1,2,4-Triazole
Key Substituent Phenoxymethyl Dihydrodioxine-carbonyl Trifluoromethylpyridine
Molecular Weight (g/mol) Not Provided 383.4 405.4
Potential Bioactivity Hypothesized enzyme inhibition (structural analogy) Unreported Unreported

Research Implications and Gaps

  • Structural Insights: The azetidine-triazole-dihydropyridinone framework offers a template for designing conformationally restricted inhibitors, leveraging rigidity for selective target engagement.
  • Synthetic Challenges : Efficient coupling of azetidine and triazole motifs requires optimization of CuAAC conditions .
  • Unanswered Questions : Pharmacokinetic data (e.g., solubility, metabolic stability) and target validation are critical next steps, as evidenced by analogues like triazofenamide .

Biological Activity

The compound 1-methyl-3-{3-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]azetidine-1-carbonyl}-1,2-dihydropyridin-2-one (CAS Number: 2034481-40-6) is a novel synthetic derivative that has garnered attention for its potential biological activities. This article synthesizes existing research findings on its biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

Chemical Structure and Properties

The molecular formula of the compound is C14H16N4O2C_{14}H_{16}N_{4}O_{2} with a molecular weight of 272.30 g/mol. The structure features a dihydropyridinone core linked to a triazole moiety via an azetidine ring, which is significant for its biological interactions.

PropertyValue
Molecular FormulaC14H16N4O2C_{14}H_{16}N_{4}O_{2}
Molecular Weight272.30 g/mol
CAS Number2034481-40-6

Antimicrobial Activity

Recent studies have indicated that compounds containing triazole and dihydropyridinone structures exhibit significant antimicrobial activity. For instance, derivatives of triazole have been reported to show efficacy against various bacterial strains.

Case Study: Antibacterial Efficacy

A study demonstrated that similar triazole derivatives exhibited potent activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways essential for bacterial growth .

Anticancer Activity

The anticancer potential of the compound has been explored in several contexts. Compounds with similar structural features have shown promise in inhibiting tumor growth through various mechanisms.

Research Findings

  • In vitro studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines by activating caspase pathways.
  • Molecular docking studies suggest that these compounds may bind effectively to specific targets involved in cancer cell proliferation, such as the vascular endothelial growth factor receptor (VEGFR) .

Anti-inflammatory Effects

The anti-inflammatory properties of related compounds have also been investigated. The presence of the triazole ring has been associated with reduced production of pro-inflammatory cytokines.

Mechanistic Insights

Research indicates that these compounds may inhibit the NF-kB signaling pathway, which plays a crucial role in the inflammatory response. This inhibition leads to decreased expression of inflammatory mediators and offers a potential therapeutic avenue for treating inflammatory diseases.

Summary of Biological Activities

The following table summarizes the biological activities reported for this compound:

Biological ActivityObserved EffectsReferences
AntimicrobialEffective against S. aureus, E. coli ,
AnticancerInduces apoptosis in cancer cell lines
Anti-inflammatoryInhibits NF-kB pathway; reduces cytokine production

Q & A

Q. What are the optimal synthetic routes for synthesizing 1-methyl-3-{3-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]azetidine-1-carbonyl}-1,2-dihydropyridin-2-one, and how can purity be validated?

The synthesis typically involves multi-step reactions, including:

  • Click chemistry for triazole ring formation, as seen in phenoxymethyl-triazole derivatives (e.g., copper-catalyzed azide-alkyne cycloaddition) .
  • Coupling reactions between azetidine and dihydropyridinone moieties, using solvents like dimethylformamide (DMF) or ethanol and catalysts such as sodium hydroxide .
  • Purification via column chromatography or recrystallization.
    Purity validation employs:
  • Thin Layer Chromatography (TLC) for reaction monitoring.
  • High Performance Liquid Chromatography (HPLC) for quantitative purity assessment.
  • Nuclear Magnetic Resonance (NMR) spectroscopy to confirm structural integrity and detect side products .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound’s structure?

Key techniques include:

  • 1H/13C NMR : To identify proton and carbon environments, particularly for distinguishing azetidine, triazole, and dihydropyridinone signals .
  • Infrared (IR) Spectroscopy : For detecting functional groups like carbonyl (C=O) and triazole rings .
  • Mass Spectrometry (MS) : To confirm molecular weight and fragmentation patterns.
  • X-ray Crystallography : For resolving 3D molecular geometry and intermolecular interactions, as demonstrated in triazole-containing analogs .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s biological activity, and what are common pitfalls in assay design?

Experimental design considerations :

  • Target selection : Prioritize targets based on structural analogs (e.g., triazole-azetidine hybrids with reported antimicrobial or antitumor activity ).
  • Dose-response assays : Use cell-based viability assays (e.g., MTT) for cytotoxicity profiling.
  • Enzymatic inhibition studies : For kinase or protease targets, employ fluorescence-based or colorimetric assays.
    Pitfalls :
  • Solvent interference : Ensure DMSO concentrations are ≤0.1% to avoid false positives.
  • Off-target effects : Include negative controls (e.g., structurally similar inactive analogs).

Q. How should contradictions in biological activity data across studies be addressed?

Contradictions may arise from:

  • Assay variability : Standardize protocols (e.g., cell line passage number, incubation time).
  • Compound stability : Test degradation under assay conditions using HPLC .
  • Orthogonal assays : Validate hits with alternative methods (e.g., SPR binding assays vs. enzymatic activity ).
  • Meta-analysis : Compare results with structurally related compounds (e.g., triazole-piperazine derivatives with known SAR trends ).

Q. What strategies can improve the compound’s physicochemical properties, such as solubility or bioavailability?

Optimization approaches :

  • Salt formation : Use hydrochloride or citrate salts to enhance water solubility.
  • Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to the phenoxymethyl moiety .
  • Co-solvent systems : Use cyclodextrins or PEG-based formulations for in vivo studies .
  • LogP adjustment : Introduce polar substituents (e.g., hydroxyl groups) while monitoring permeability via Caco-2 assays .

Q. How can structure-activity relationship (SAR) studies be systematically conducted for this compound?

Methodological steps :

  • Scaffold modification : Synthesize analogs with variations in the azetidine (e.g., ring expansion to piperidine) or triazole (e.g., substituent positioning) .
  • Biological profiling : Test analogs against a panel of targets (e.g., kinases, microbial strains) to identify critical pharmacophores.
  • Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes, leveraging crystal structures of triazole-containing targets .
  • Data integration : Combine experimental IC50 values with computational descriptors (e.g., electrostatic potential maps) to refine SAR .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.